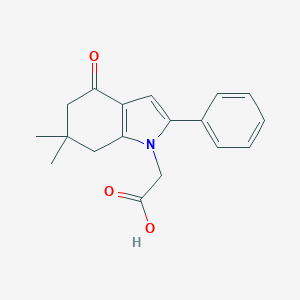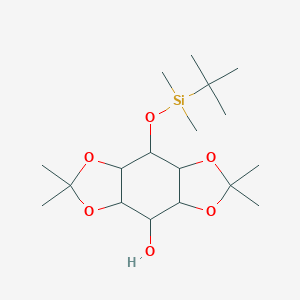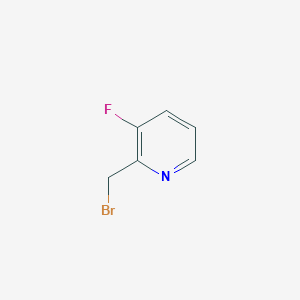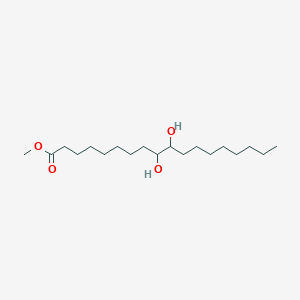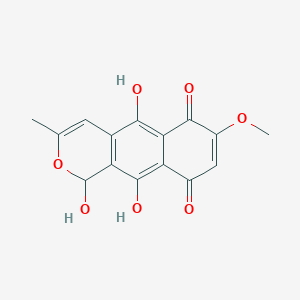![molecular formula C15H22O3 B055505 [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate CAS No. 113473-32-8](/img/structure/B55505.png)
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, also known as DBO, is a synthetic compound that has been used for various scientific research applications. This compound belongs to the family of bicyclic compounds and has a unique structure that makes it a valuable tool for researchers in the field of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in disease processes. Specifically, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which in turn inhibits the growth of cancer cells and infectious agents.
Efectos Bioquímicos Y Fisiológicos
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. Additionally, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate in lab experiments is its potency and specificity, which allows researchers to target specific disease processes with minimal side effects. Additionally, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective tool for drug discovery and development.
However, there are also some limitations associated with the use of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate in lab experiments. For example, its potency can also make it difficult to work with, as small variations in concentration can have a significant impact on the results of experiments. Additionally, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the use of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate in scientific research. One area of interest is in the development of new cancer therapies, as [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been shown to exhibit potent activity against a variety of cancer cell lines. Additionally, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate may have applications in the treatment of infectious diseases, as it has been shown to inhibit the replication of viruses such as hepatitis C and dengue fever.
Another potential direction for future research is in the study of the mechanism of action of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, as a better understanding of how it works could lead to the development of more effective drugs. Additionally, researchers may explore the use of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate in combination with other drugs or therapies, in order to enhance its effectiveness and reduce potential side effects.
In conclusion, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, or [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, is a synthetic compound that has been extensively used in scientific research for various applications. Its unique structure and potent activity make it a valuable tool for drug discovery and development, and it has shown promise in the treatment of cancer, infectious diseases, and autoimmune disorders. While there are some limitations associated with its use, there are many potential future directions for research on [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, and it is likely to continue to be an important tool in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate involves a multi-step process that requires specialized equipment and expertise. The first step involves the conversion of 2-cyclohexenone to 2-cyclohexenone oxime, followed by a reaction with dimethyl malonate to form the corresponding diester. The diester is then treated with sodium methoxide to form the sodium salt, which is then converted to [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate through a reaction with methyl iodide.
Aplicaciones Científicas De Investigación
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been extensively used in scientific research for various applications, including drug discovery and development, as well as in the study of biochemical and physiological processes. One of the main uses of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate is in the development of new drugs, as it has been shown to exhibit potent activity against a variety of disease targets, including cancer and infectious diseases.
Propiedades
Número CAS |
113473-32-8 |
|---|---|
Nombre del producto |
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-11H,7-8H2,1-5H3/t10-,11+/m1/s1 |
Clave InChI |
NJIUSKQTOGHXSZ-MNOVXSKESA-N |
SMILES isomérico |
CC1([C@@H]2C[C@H]1C(=O)C=C2COC(=O)C(C)(C)C)C |
SMILES |
CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C |
SMILES canónico |
CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




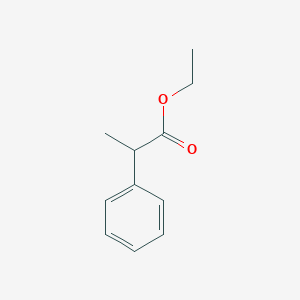
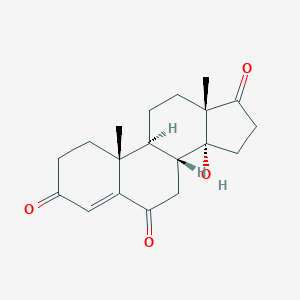
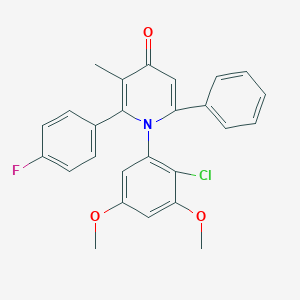
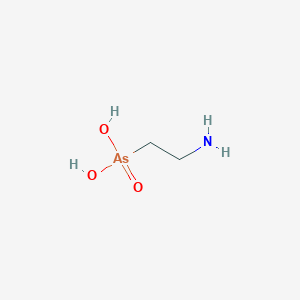
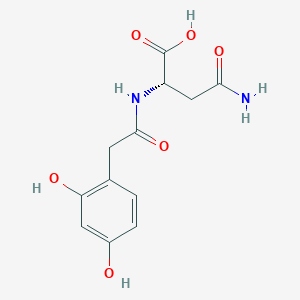
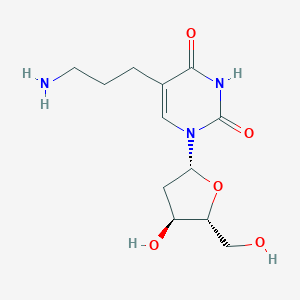
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
